2-(azepan-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3(2H)-one
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Overview
Description
2-(azepan-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Introduction of the bromophenyl group: This step might involve a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the azepan-1-ylmethyl group: This could be done through nucleophilic substitution reactions, where the azepane ring is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
2-(piperidin-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3(2H)-one: Contains a piperidine ring instead of an azepane ring, potentially altering its chemical properties.
Uniqueness
2-(azepan-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3(2H)-one is unique due to the presence of both the azepane ring and the bromophenyl group, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H20BrN3O |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6-(4-bromophenyl)pyridazin-3-one |
InChI |
InChI=1S/C17H20BrN3O/c18-15-7-5-14(6-8-15)16-9-10-17(22)21(19-16)13-20-11-3-1-2-4-12-20/h5-10H,1-4,11-13H2 |
InChI Key |
KVENSOUAIYQBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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